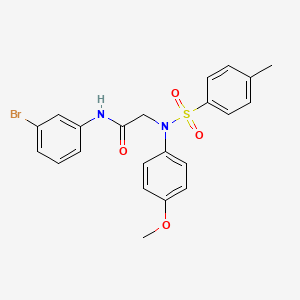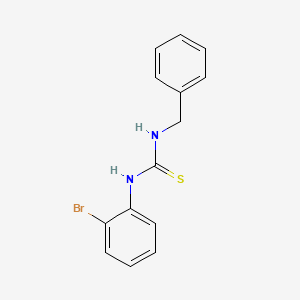![molecular formula C35H37N5O7 B3721555 Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-](/img/structure/B3721555.png)
Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-
Overview
Description
Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)-: is a synthetic derivative of guanosine, a nucleoside that is a fundamental building block of nucleic acids This compound is characterized by the presence of a bis(4-methoxyphenyl)phenylmethyl group at the 5’-O position, a deoxy modification at the 2’ position, and an N-(2-methyl-1-oxopropyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)- typically involves multiple steps, including protection and deprotection of functional groups, selective modifications, and coupling reactions. The key steps include:
Protection of the 5’-hydroxyl group: with a bis(4-methoxyphenyl)phenylmethyl group.
Deoxygenation at the 2’ position: to introduce the deoxy modification.
N-alkylation: with 2-methyl-1-oxopropyl to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the carbonyl group in the N-(2-methyl-1-oxopropyl) moiety.
Substitution: Nucleophilic substitution reactions can occur at the 5’-O position or the N-alkyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of modified nucleotides and oligonucleotides.
- Acts as a precursor for the development of novel nucleoside analogs.
Biology:
- Studied for its potential role in DNA and RNA interactions.
- Used in the development of probes for nucleic acid research.
Medicine:
- Investigated for its potential antiviral and anticancer properties.
- Used in the design of therapeutic agents targeting specific nucleic acid sequences.
Industry:
- Employed in the production of specialized reagents for biochemical assays.
- Utilized in the synthesis of high-value nucleoside derivatives .
Mechanism of Action
The mechanism of action of Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)- involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands, potentially disrupting normal nucleic acid functions. This disruption can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include specific nucleotide sequences, and the pathways involved may include inhibition of polymerase enzymes or activation of cellular stress responses .
Comparison with Similar Compounds
Guanosine: The parent nucleoside without the modifications.
2’-Deoxyguanosine: Lacks the 5’-O and N-alkyl modifications.
5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxyguanosine: Similar but lacks the N-alkyl group.
Uniqueness: Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)- is unique due to its specific combination of modifications, which confer distinct chemical properties and potential biological activities. These modifications enhance its stability, binding affinity to nucleic acids, and potential therapeutic applications .
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQXDNUKLIDXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(3,4-Dimethylphenyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3721475.png)
![3-Hydroxy-2-[(3,4,5-trimethoxyphenyl)iminomethyl]inden-1-one](/img/structure/B3721483.png)
![ETHYL 4-{[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]AMINO}BENZOATE](/img/structure/B3721489.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3721502.png)
![2-{[(4-methoxybenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721503.png)
![3-ETHYL-5-(4-FLUOROPHENYL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE](/img/structure/B3721507.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(1H)-one](/img/structure/B3721514.png)


![(5E)-5-benzylidene-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3721533.png)
![2,3,4,5,6-pentafluorobenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3721547.png)
![2-hydroxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3721550.png)
![Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B3721573.png)
![4-hydroxy-3-[2-(2-hydroxy-5-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B3721581.png)
